N'-(4-((4-Methylbenzyl)oxy)benzylidene)-2-pyrazinecarbohydrazide

Description

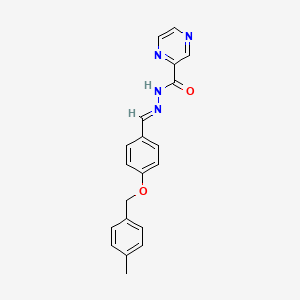

N'-(4-((4-Methylbenzyl)oxy)benzylidene)-2-pyrazinecarbohydrazide is a hydrazone derivative characterized by a pyrazinecarbohydrazide core linked to a 4-((4-methylbenzyl)oxy)benzylidene moiety. The pyrazine ring introduces distinct electronic properties, while the hydrazone linkage (–NH–N=CH–) enables diverse reactivity and interaction with biological targets. Synthesis typically involves condensation of 2-pyrazinecarbohydrazide with 4-((4-methylbenzyl)oxy)benzaldehyde under acidic conditions .

Properties

CAS No. |

765298-52-0 |

|---|---|

Molecular Formula |

C20H18N4O2 |

Molecular Weight |

346.4 g/mol |

IUPAC Name |

N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]pyrazine-2-carboxamide |

InChI |

InChI=1S/C20H18N4O2/c1-15-2-4-17(5-3-15)14-26-18-8-6-16(7-9-18)12-23-24-20(25)19-13-21-10-11-22-19/h2-13H,14H2,1H3,(H,24,25)/b23-12+ |

InChI Key |

OKHQXSWTTPQCQH-FSJBWODESA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)C3=NC=CN=C3 |

Canonical SMILES |

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)C3=NC=CN=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-((4-Methylbenzyl)oxy)benzylidene)-2-pyrazinecarbohydrazide typically involves the condensation reaction between 4-((4-methylbenzyl)oxy)benzaldehyde and 2-pyrazinecarbohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, followed by purification through recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(4-((4-Methylbenzyl)oxy)benzylidene)-2-pyrazinecarbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The benzylidene group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of halogenated derivatives or substituted benzylidene compounds.

Scientific Research Applications

N’-(4-((4-Methylbenzyl)oxy)benzylidene)-2-pyrazinecarbohydrazide has several scientific research applications:

Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs, particularly for its hydrazone linkage which is known to exhibit various biological activities.

Materials Science: Utilized in the synthesis of coordination polymers and metal-organic frameworks due to its ability to act as a ligand.

Biological Studies: Investigated for its antimicrobial and anticancer properties, leveraging its ability to interact with biological macromolecules.

Industrial Applications: Potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N’-(4-((4-Methylbenzyl)oxy)benzylidene)-2-pyrazinecarbohydrazide involves its interaction with molecular targets such as enzymes or receptors. The hydrazone linkage can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound may interact with DNA or RNA, leading to changes in gene expression or protein synthesis.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities with analogous hydrazone derivatives:

| Compound Name | Core Structure | Substituents | Key Functional Groups | Molecular Formula |

|---|---|---|---|---|

| Target Compound | Pyrazinecarbohydrazide | 4-((4-Methylbenzyl)oxy)benzylidene | Hydrazone, Pyrazine, Ether | C₂₀H₁₈N₄O₂ |

| 4-Chloro-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide | Benzohydrazide | 4-((4-Methylbenzyl)oxy)benzylidene, Cl | Hydrazone, Chloro, Ether | C₂₂H₂₀ClN₂O₂ |

| N'-(4-(Dimethylamino)benzylidene)-4-((4-methylbenzyl)oxy)benzohydrazide | Benzohydrazide | 4-(Dimethylamino)benzylidene | Hydrazone, Dimethylamino, Ether | C₂₄H₂₅N₃O₂ |

| N'-Benzylidene-3-(4-((4-chlorobenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide | Pyrazole-carbohydrazide | 4-((4-Chlorobenzyl)oxy)phenyl | Hydrazone, Pyrazole, Chloro | C₂₄H₂₀ClN₃O₂ |

| N'-(2-Hydroxybenzylidene)-5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide | Pyrazole-carbohydrazide | 2-Hydroxybenzylidene, 4-((4-Methylbenzyl)oxy)phenyl | Hydrazone, Pyrazole, Hydroxyl | C₂₅H₂₁N₃O₃ |

Key Observations :

- Pyrazine vs.

- Substituent Effects: The 4-methylbenzyl ether group is conserved in many analogs, but variations like chloro (in ), dimethylamino (in ), or hydroxyl (in ) substituents modulate solubility, bioavailability, and target affinity.

Insights :

- Synthetic Efficiency : Microwave-assisted methods (used in ) improve yields compared to traditional condensation.

- LogP and Bioavailability: The target compound’s higher LogP suggests better lipid membrane penetration than the dimethylamino analog.

Biological Activity

N'-(4-((4-Methylbenzyl)oxy)benzylidene)-2-pyrazinecarbohydrazide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to consolidate the available data regarding its biological activity, structural characteristics, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and features a hydrazone linkage, which is often associated with various biological activities. The presence of the pyrazine moiety contributes to its chemical properties, making it a subject of interest for further studies.

Structural Details

- Molecular Formula :

- IUPAC Name : this compound

- Molecular Weight : 350.38 g/mol

- SMILES Notation : CC1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=CC=C3

Antimicrobial Activity

Research has indicated that compounds containing hydrazone linkages exhibit significant antimicrobial properties. A study involving similar hydrazone derivatives demonstrated their effectiveness against various bacterial strains, suggesting that this compound may also possess antimicrobial activity.

| Microbial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 14 |

Anticancer Potential

The compound's structural features may also confer anticancer properties. Hydrazones are known for their ability to interact with DNA and inhibit cancer cell proliferation. Preliminary studies have shown that derivatives similar to this compound can induce apoptosis in cancer cells.

Case Study : In vitro studies on human breast cancer cell lines (MCF-7) revealed that treatment with similar hydrazone compounds resulted in a significant decrease in cell viability, indicating potential anticancer effects.

The biological activity of this compound can be attributed to its ability to form hydrogen bonds and π-π interactions with biological macromolecules. The presence of electron-donating groups enhances its interaction with cellular targets, potentially leading to:

- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes critical for microbial growth and cancer cell metabolism.

- Induction of Apoptosis : The ability to interact with DNA suggests a mechanism where the compound may trigger programmed cell death in malignant cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.